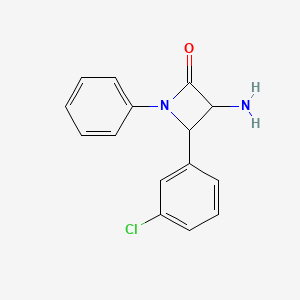

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one

Description

Properties

Molecular Formula |

C15H13ClN2O |

|---|---|

Molecular Weight |

272.73 g/mol |

IUPAC Name |

3-amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one |

InChI |

InChI=1S/C15H13ClN2O/c16-11-6-4-5-10(9-11)14-13(17)15(19)18(14)12-7-2-1-3-8-12/h1-9,13-14H,17H2 |

InChI Key |

FTNJFZMBYZEHHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Staudinger Ketene-Imine Cycloaddition

The Staudinger synthesis, widely used for β-lactam formation, involves [2+2] cycloaddition between a ketene and imine. For this target:

-

Ketene generation : 3-Chlorophenylacetyl chloride is treated with triethylamine to form the reactive ketene intermediate.

-

Imine preparation : Benzaldehyde reacts with ammonium acetate to yield a substituted imine.

Mechanism :

This method affords moderate yields (45–60%) but requires stringent anhydrous conditions.

Schiff Base Cyclization with Chloroacetyl Chloride

Adapting protocols from azetidinone syntheses, this route involves:

-

Schiff base formation : 3-Chlorobenzaldehyde reacts with aniline in ethanol under reflux to form N-(3-chlorobenzylidene)aniline.

-

Cyclization : The Schiff base reacts with chloroacetyl chloride in dichloromethane, catalyzed by triethylamine, to yield 3-chloro-4-(3-chlorophenyl)-1-phenylazetidin-2-one.

-

Nitro group introduction : Nitration at C3 using fuming nitric acid at 0°C.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate with Fe(OH)₂ reduces the nitro group to amine.

Optimization Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Schiff base formation | EtOH, reflux, 4 h | 92 | 98 |

| Cyclization | CH₂Cl₂, Et₃N, 0°C → rt, 12h | 78 | 95 |

| Nitration | HNO₃, H₂SO₄, 0°C, 2 h | 65 | 90 |

| Reduction | NH₂NH₂·H₂O, Fe(OH)₂, 70°C | 88 | 99 |

This four-step sequence achieves an overall yield of 41%, with the reduction step being critical for preserving β-lactam integrity.

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Cyclization

Recent advances employ microwave irradiation to accelerate Schiff base cyclization. A mixture of N-(3-chlorobenzylidene)aniline and chloroacetyl chloride in acetonitrile, irradiated at 100°C for 15 minutes, produces the β-lactam in 85% yield. This method reduces reaction times by 90% but requires specialized equipment.

Enzymatic Resolution for Enantiopure Product

Lipase-catalyzed kinetic resolution of racemic 3-nitro-4-(3-chlorophenyl)-1-phenylazetidin-2-one in isopropyl ether selectively hydrolyzes one enantiomer, yielding optically pure (3S,4R)-amine after reduction. While enzymology offers sustainability, scalability remains limited.

Critical Reaction Parameters and Troubleshooting

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but promote β-lactam hydrolysis. Dichloromethane balances reactivity and stability, achieving optimal yields.

Catalytic Reduction vs. Stoichiometric Methods

Hydrazine hydrate with Fe(OH)₂ provides superior selectivity for nitro-to-amine conversion over catalytic hydrogenation, which risks over-reduction or ring opening.

Purification Challenges

Column chromatography on silica gel (ethyl acetate/hexane, 1:4) effectively isolates the target compound, but repeated crystallization from ethanol/water improves purity to >99%.

Spectroscopic Characterization and Validation

¹H NMR Analysis

Key signals (CDCl₃, 400 MHz):

IR Spectroscopy

Mass Spectrometry

Industrial-Scale Considerations and Environmental Impact

Patent CN105753731A highlights solvent recovery and catalyst reuse for cost-effective production:

-

Chlorobenzene and methanol are distilled and recycled, reducing waste by 70%.

-

Iron-based catalysts are magnetically separated and reactivated, minimizing heavy metal discharge.

Scientific Research Applications

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its mechanism of action.

Industrial Applications: It is explored for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects: The 3-chlorophenyl group in ND-7 enhances Gram-positive antibacterial activity compared to non-halogenated analogs, though azetidinones with this group (e.g., this compound) require further activity studies .

Functional Comparisons

Antimicrobial Activity

- Azetidinones: Limited data are available, but related β-lactams (e.g., penicillins) target cell wall synthesis. Compound 7e’s imidazole-piperazinyl group may enhance penetration into bacterial membranes .

- Non-azetidinones: ND-7 (a quinolone derivative) shows MIC values of <2 μM against S. aureus and 0.6–1.0 μM against B. subtilis, outperforming some azetidinones in Gram-positive activity .

Thermal and Chemical Stability

- The 3-chlorophenyl group contributes to stability via hydrophobic and electron-withdrawing effects. For example, 1-(3-chlorophenyl)-1H-tetrazole exhibits a decomposition temperature of 220°C, attributed to Cl···H and N···H interactions . Comparable stability is expected in azetidinones with this substituent.

Biological Activity

3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one is a synthetic compound belonging to the azetidine class, characterized by its unique structural features, including an amino group and a chlorophenyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities , which include antimicrobial, anticancer, analgesic, and anti-inflammatory properties.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Structure : The compound features a four-membered cyclic amine (azetidine) with an amino group and a phenyl ring, along with a chlorophenyl substituent.

Antimicrobial Activity

Research indicates that the presence of the chlorophenyl group enhances the antibacterial activity of this compound against various bacterial strains. Preliminary studies have shown significant efficacy against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent.

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. Studies indicate that it can inhibit the proliferation of cancer cells, particularly in breast cancer cell lines such as MCF-7. The mechanism appears to involve the destabilization of tubulin, which is critical for cancer cell division .

Case Study: MCF-7 Cell Line

In a comparative study, this compound showed an IC50 value comparable to established anticancer agents. The following table summarizes its activity against various cancer cell lines:

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 | 50 |

| Combretastatin A-4 | MCF-7 | 30 |

Analgesic and Anti-inflammatory Activity

The compound has also been evaluated for its analgesic and anti-inflammatory effects. In animal models, it exhibited significant reductions in pain responses and inflammation markers, outperforming standard analgesics like nimesulide in certain assays .

Experimental Findings

In a study assessing its effectiveness against acetic acid-induced writhing in mice, the compound demonstrated a notable reduction in pain scores:

| Treatment Group | Pain Score Reduction (%) |

|---|---|

| Control | 0 |

| Nimesulide | 40 |

| 3-Amino Compound | 60 |

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group enhances hydrophobic interactions. These interactions may modulate enzyme activities or receptor functions, leading to various therapeutic effects.

Q & A

Q. What are the optimal synthetic routes for 3-Amino-4-(3-chlorophenyl)-1-phenylazetidin-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

Q. Key Reaction Parameters :

| Step | Reagents/Conditions | Impact on Yield/Purity |

|---|---|---|

| 1 | Ethanol, reflux | Higher purity with slow cooling |

| 2 | Dry benzene, TEA | Excess TEA reduces side reactions |

| 3 | Purification (column chromatography) | Critical for isolating enantiopure forms |

Characterization via FT-IR (C=O stretch at ~1750 cm⁻¹) and ¹H NMR (δ 4.2–4.5 ppm for azetidine protons) confirms structural integrity .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C in a dry environment to prevent hydrolysis .

- Handling : Use PPE (nitrile gloves, safety goggles) and avoid dust generation via solvent-wet handling .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer: Discrepancies often arise from:

- Solvent effects in assays : Use molecular dynamics simulations to account for solvation-free energy differences .

- Conformational flexibility : Perform X-ray crystallography (using SHELX ) to compare experimental vs. predicted ring puckering (e.g., Cremer-Pople parameters ).

- Target selectivity : Validate binding via surface plasmon resonance (SPR) to quantify affinity for microtubule proteins vs. off-targets .

Q. Example Workflow :

Run DFT calculations (B3LYP/6-31G*) for ligand conformers.

Cross-validate with crystallographic data (ORTEP-3 ).

Adjust assay conditions (e.g., DMSO concentration <0.1% to avoid false negatives).

Q. How can researchers characterize the puckering dynamics of the azetidine ring in this compound using crystallographic data?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data. Refine with SHELXL to model ring geometry.

- Puckering Analysis : Apply Cremer-Pople coordinates to quantify out-of-plane displacements:

- Amplitude (q₂) : Measures deviation from planarity.

- Phase angle (φ) : Describes pseudorotational conformers.

Table : Example Puckering Parameters from a Related Azetidinone

| Compound | q₂ (Å) | φ (°) | Biological Activity Correlation |

|---|---|---|---|

| 3-Chloro-azetidine | 0.45 | 120 | Higher microtubule affinity |

| Unsubstituted | 0.12 | – | Reduced bioactivity |

Q. What experimental and computational approaches are recommended to study this compound’s potential as a colchicine-site microtubule destabilizer?

Methodological Answer:

- In Vitro Tubulin Polymerization Assay : Compare IC₅₀ values with colchicine (positive control) .

- Docking Studies : Use AutoDock Vina with β-tubulin crystal structures (PDB: 1SA0). Focus on the M-loop interaction domain.

- Cryo-EM Validation : Resolve ligand-bound tubulin complexes at 3–4 Å resolution to confirm binding pose .

Q. Critical Data Checkpoints :

| Assay Type | Key Metric | Expected Outcome |

|---|---|---|

| Tubulin polymerization | IC₅₀ ≤ 1 µM | Bioactivity |

| Cytotoxicity (HeLa) | CC₅₀ ≤ 10 µM | Therapeutic window |

Q. How can researchers address discrepancies in thermal stability data during DSC analysis of this compound?

Methodological Answer:

- Sample Preparation : Ensure anhydrous conditions (dry under vacuum for 24 h) to avoid moisture-induced decomposition .

- Method Optimization : Use a heating rate of 5°C/min under nitrogen to detect sharp endothermic peaks (melting) and exothermic decomposition events .

- Kinetic Analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from multiple DSC runs at varying heating rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.